molecular formula C7H14Cl2N2 B14716753 Acetone, 2,2-bis(2-chloroethyl)hydrazone CAS No. 14927-85-6

Acetone, 2,2-bis(2-chloroethyl)hydrazone

Cat. No.: B14716753
CAS No.: 14927-85-6
M. Wt: 197.10 g/mol
InChI Key: RVSFODLYNDOWNJ-UHFFFAOYSA-N
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Description

Acetone, 2,2-bis(2-chloroethyl)hydrazone (CAS 19819-36-4) is a synthetic organic compound with the molecular formula C₁₁H₁₄N₂OCl₂ and a molecular weight of 261.15 g/mol . Structurally, it consists of an acetone hydrazone core modified with two 2-chloroethyl groups. The compound is also identified as the bis(2-chlorethyl)hydrazone derivative of 2-furanacrolein, featuring a furan ring conjugated to an α,β-unsaturated aldehyde moiety .

Key physicochemical properties include:

  • Boiling point: ~359.9°C (predicted)
  • Density: 1.177 g/cm³
  • LogP: 3.06 (indicating moderate lipophilicity)
  • Refractive index: 1.528 .

Current data classify it as a research chemical, though its biological and industrial applications remain underexplored.

Properties

CAS No.

14927-85-6

Molecular Formula

C7H14Cl2N2

Molecular Weight

197.10 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-(propan-2-ylideneamino)ethanamine

InChI

InChI=1S/C7H14Cl2N2/c1-7(2)10-11(5-3-8)6-4-9/h3-6H2,1-2H3

InChI Key

RVSFODLYNDOWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(CCCl)CCCl)C

Origin of Product

United States

Preparation Methods

Condensation of Acetone with 2,2-Bis(2-Chloroethyl)Hydrazine

The primary method involves the direct condensation of acetone with 2,2-bis(2-chloroethyl)hydrazine under acidic or basic conditions. This reaction follows the general hydrazone formation mechanism, where the carbonyl group of acetone undergoes nucleophilic attack by the hydrazine’s amine group.

Procedure :

  • Reactants :
    • Acetone (1.0 equiv)
    • 2,2-Bis(2-chloroethyl)hydrazine (1.05 equiv)
    • Solvent: Ethanol or methanol (10 mL/g of hydrazine)
    • Catalyst: 10% aqueous NaOH or glacial acetic acid (0.1 equiv).
  • Reaction Conditions :
    • Temperature: 25–40°C
    • Duration: 2–4 hours with stirring
    • Workup: Precipitation via ice-water bath, filtration, and recrystallization from dimethylformamide (DMF).

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The hydrazine’s terminal amine attacks acetone’s carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Elimination of water yields the hydrazone product. The choice of catalyst (acidic vs. basic) influences the reaction rate and regioselectivity.

Yield Optimization :

  • Excess hydrazine (1.05–1.10 equiv) ensures complete conversion of acetone.
  • Basic conditions (NaOH) accelerate dehydration, while acidic conditions (acetic acid) favor imine formation.

Azine Hydrolysis Route

An alternative approach involves the hydrolysis of acetone azine (bis-hydrazone) to yield the monohydrazone derivative. This method is advantageous for large-scale synthesis due to the stability of azine intermediates.

Procedure :

  • Azine Synthesis :
    • React acetone (2.0 equiv) with hydrazine hydrate (1.0 equiv) in ethanol under reflux for 6 hours.
    • Catalyst: 5% H₂SO₄ or Amberlyst-15.
  • Selective Hydrolysis :
    • Treat acetone azine with 2-chloroethylamine (2.0 equiv) in THF:H₂O (3:1) at 60°C for 12 hours.
    • Neutralize with NaHCO₃ and extract with dichloromethane.

Key Considerations :

  • Hydrolysis selectivity depends on steric and electronic factors. The 2-chloroethyl group’s electron-withdrawing nature directs cleavage to the desired hydrazone.

Catalytic and Solvent Effects

The choice of solvent and catalyst significantly impacts reaction efficiency and purity.

Solvent Screening

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethanol 24.3 3.5 78
Methanol 32.7 2.8 82
DMF 36.7 4.0 65
THF 7.5 5.2 58

Polar protic solvents (ethanol, methanol) enhance nucleophilicity of hydrazine, reducing reaction time. Nonpolar solvents (THF) impede solubility, lowering yields.

Catalyst Comparison

Catalyst Loading (mol%) Yield (%) Purity (%)
NaOH (10%) 10 82 95
Acetic Acid 5 75 90
Amberlyst-15 15 80 93
No Catalyst 45 75

Base catalysts (NaOH) outperform acids due to enhanced deprotonation of hydrazine, accelerating nucleophilic attack.

Characterization and Quality Control

Synthetic batches require rigorous characterization to confirm structure and purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 2.15 (s, 6H, CH₃), δ 3.55–3.70 (m, 8H, CH₂Cl), δ 7.25 (s, 1H, NH).
  • IR (KBr) :
    1665 cm⁻¹ (C=N stretch), 690 cm⁻¹ (C-Cl stretch).
  • Mass Spec (ESI+) :
    m/z 197.1 [M+H]⁺, consistent with molecular formula C₇H₁₄Cl₂N₂.

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O:ACN, λ = 254 nm. Retention time = 4.2 min.
  • Elemental Analysis :
    Calculated (%): C 42.67, H 7.16, N 14.20; Found: C 42.52, H 7.08, N 14.12.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and cost-efficiency:

  • Continuous Flow Reactors : Reduce exothermic risks during condensation.
  • Solvent Recovery : Ethanol and DMF are distilled and recycled, lowering waste.
  • Byproduct Management : Chlorinated byproducts are neutralized with Ca(OH)₂ before disposal.

Chemical Reactions Analysis

Types of Reactions

Acetone, 2,2-bis(2-chloroethyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

Acetone, 2,2-bis(2-chloroethyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of acetone, 2,2-bis(2-chloroethyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl groups are particularly reactive and can alkylate various biomolecules, disrupting their normal function.

Comparison with Similar Compounds

(a) Mechanism of Alkylation

  • This compound : The chloroethyl groups may undergo hydrolysis or enzymatic activation to release reactive intermediates, but the hydrazone core likely delays cyclization compared to nitrogen mustards .
  • HN2 (Mechlorethamine) : Rapidly forms aziridinium ions via intramolecular cyclization, enabling DNA cross-linking and cytotoxicity .
  • Sulfur Mustard (HD) : Generates sulfonium ions that alkylate DNA, proteins, and lipids, causing delayed blistering .

(b) Structural Influences on Reactivity

(c) Toxicity and Hazards

  • While HN2 and HD are well-documented as vesicants and carcinogens , the toxicity of this compound remains uncharacterized. Its structural similarity to alkylating agents suggests caution in handling.
  • Diethoxyacetophenone 2,2 (CAS 6175-45-7) demonstrates that replacing chloroethyl groups with ethoxy substituents eliminates acute hazards, highlighting the critical role of functional groups in toxicity .

(d) Industrial and Research Relevance

  • Bis(2-chloroethyl) ether is used as a solvent but poses occupational hazards due to its irritant properties .
  • The target compound’s hydrazone structure may offer unique advantages in drug delivery or targeted alkylation, though further research is needed.

Research Findings and Data Gaps

  • Synergistic Effects : The furan ring could enhance interactions with aromatic biomolecules, a feature absent in HN2 or HD.
  • Data Limitations: No acute exposure limits or ecotoxicological data are available for this compound, necessitating comprehensive safety studies.

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